Ethyl 5-ethyl-1H-pyrrole-2-carboxylate

CAS No.: 35011-31-5

Cat. No.: VC7969340

Molecular Formula: C9H13NO2

Molecular Weight: 167.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35011-31-5 |

|---|---|

| Molecular Formula | C9H13NO2 |

| Molecular Weight | 167.2 g/mol |

| IUPAC Name | ethyl 5-ethyl-1H-pyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C9H13NO2/c1-3-7-5-6-8(10-7)9(11)12-4-2/h5-6,10H,3-4H2,1-2H3 |

| Standard InChI Key | NVGWUBMOJMJEDD-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(N1)C(=O)OCC |

| Canonical SMILES | CCC1=CC=C(N1)C(=O)OCC |

Introduction

Chemical and Physical Properties

Structural and Molecular Features

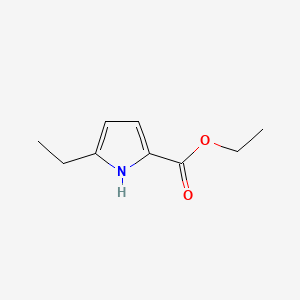

The compound’s IUPAC name is ethyl 5-ethyl-1H-pyrrole-2-carboxylate, and its structure consists of a pyrrole core with substituents at positions 2 and 5 (Figure 1). The ethyl ester at position 2 introduces polarity, while the ethyl group at position 5 contributes to steric and electronic effects. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 167.20 g/mol | |

| Boiling Point | ~265–270°C (estimated) | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Solubility | Soluble in organic solvents |

The compound’s InChIKey (NVGWUBMOJMJEDD-UHFFFAOYSA-N) confirms its unique stereoelectronic profile .

Synthesis and Reaction Pathways

Synthetic Routes

While direct synthesis protocols for ethyl 5-ethyl-1H-pyrrole-2-carboxylate are sparsely documented, analogous methods for related pyrrole esters provide a foundation for plausible routes:

-

Friedel-Crafts Acylation/Alkylation:

Starting from pyrrole-2-carboxylic acid, esterification with ethanol yields ethyl pyrrole-2-carboxylate. Subsequent ethylation at position 5 may employ ethyl halides under basic conditions or transition metal-catalyzed coupling . -

Vilsmeier-Haack Formylation Followed by Reduction:

Formylation of ethyl pyrrole-2-carboxylate via the Vilsmeier-Haack reaction, followed by reduction of the aldehyde to an ethyl group, could yield the target compound. -

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between ethyl pyrrole-2-carboxylate and ethyl boronic acid derivatives offers a modern synthetic approach .

Optimization Challenges

Chlorination or fluorination methods described for halogenated pyrroles (e.g., using N-chlorosuccinimide or Selectfluor) highlight the sensitivity of pyrrole derivatives to electrophilic substitution regioselectivity. For ethylation, steric hindrance at position 5 necessitates careful optimization of reaction conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical NMR data (based on analogues like ethyl 5-methyl-1H-pyrrole-2-carboxylate ):

-

Ethyl ester group: A triplet at δ 1.3 ppm (CH) and quartet at δ 4.2 ppm (CH).

-

Pyrrole ring protons: Doublets or singlets between δ 6.4–7.3 ppm, depending on substituent electronic effects.

-

Ethyl group at C5: A triplet (δ ~1.2 ppm) for the CH and quartet (δ ~2.5 ppm) for the CH.

Infrared (IR) Spectroscopy

Key IR absorptions include:

Mass Spectrometry

The molecular ion peak () is expected at 167.2, with fragmentation patterns arising from loss of the ethyl group () or ester moiety () .

Applications in Medicinal and Materials Chemistry

Materials Science

The compound’s aromaticity and substituent flexibility make it a candidate for organic semiconductors or metal-organic frameworks (MOFs). Ethyl groups enhance solubility, facilitating processing in thin-film applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume